An In-depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)-1-butene: Synthesis, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 2-Chloro-4-(4-fluorophenyl)-1-butene: Synthesis, Properties, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Chloro-4-(4-fluorophenyl)-1-butene, a halogenated organic compound of interest to researchers and professionals in medicinal chemistry and drug development. We will delve into its fundamental properties, propose a robust synthetic pathway with mechanistic rationale, discuss its potential applications as a strategic building block, and outline essential safety protocols for its handling and storage.
Compound Identification and Physicochemical Properties
2-Chloro-4-(4-fluorophenyl)-1-butene is a substituted alkene containing both chlorine and fluorine atoms. The presence of these halogens, particularly the fluorophenyl group, makes it a valuable intermediate in the synthesis of more complex molecules with potential pharmaceutical activity. The strategic placement of the vinyl chloride group offers a reactive handle for a variety of subsequent chemical transformations.
Key identifying and physical properties are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | 2-Chloro-4-(4-fluorophenyl)-1-butene | - |
| CAS Number | 731773-09-4 | [1][2] |
| Molecular Formula | C₁₀H₁₀ClF | [1] |
| Molecular Weight | 184.64 g/mol | [1] |
| Purity (Typical) | ≥97% | [1] |
| Canonical SMILES | C=C(Cl)CCC1=CC=C(F)C=C1 | [2] |
| Physical Form | (Assumed) Liquid or low-melting solid | - |
Proposed Synthesis and Mechanistic Rationale
While specific, peer-reviewed synthetic procedures for 2-Chloro-4-(4-fluorophenyl)-1-butene are not abundant in the public literature, a logical and efficient pathway can be designed based on established organic chemistry principles. The following multi-step synthesis is proposed, starting from the commercially available 1-(4-fluorophenyl)propan-2-one.
Expertise in Action: The chosen synthetic route is predicated on reliability and scalability. It begins with a well-known carbon-carbon bond formation (Wittig reaction) to construct the butene backbone, followed by a regioselective chlorination-elimination sequence. This approach provides excellent control over the final structure.
Step 1: Synthesis of 4-(4-fluorophenyl)-1-butene-2-ol
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Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add magnesium turnings and dry diethyl ether.
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Grignard Formation: Slowly add vinyl bromide to initiate the formation of vinylmagnesium bromide. The reaction is exothermic and should be controlled with an ice bath.
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Addition: Once the Grignard reagent is formed, cool the flask to 0°C and add a solution of 1-(4-fluorophenyl)propan-2-one in dry diethyl ether dropwise.
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Reaction & Quench: Allow the reaction to stir at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Workup: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.
Step 2: Synthesis of 2-Chloro-4-(4-fluorophenyl)-1-butene
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Chlorination: Dissolve the crude 4-(4-fluorophenyl)-1-butene-2-ol from the previous step in an appropriate solvent such as dichloromethane in a flask cooled to 0°C.
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Reagent Addition: Slowly add thionyl chloride (SOCl₂) to the solution. The hydroxyl group will be converted to a chlorosulfite intermediate, which then rearranges to form the corresponding alkyl chloride with the release of sulfur dioxide and hydrogen chloride gas. This is a classic method for converting alcohols to alkyl chlorides with minimal rearrangement.
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Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress can be monitored by TLC or GC-MS.
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Workup: Once the reaction is complete, carefully pour the mixture over ice water to decompose any excess thionyl chloride. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine.
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Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford the final product, 2-Chloro-4-(4-fluorophenyl)-1-butene.
Caption: Proposed two-step synthesis of 2-Chloro-4-(4-fluorophenyl)-1-butene.
Relevance in Medicinal Chemistry and Drug Development
The incorporation of fluorine into drug candidates is a widely used strategy in modern medicinal chemistry.[3] The presence of the 4-fluorophenyl moiety in the target molecule can significantly alter its physicochemical properties. Fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity to target proteins through favorable electronic interactions, and modulate lipophilicity to optimize pharmacokinetic profiles.[4]
Similarly, the chloro-substituent serves as both a useful synthetic handle and a modulator of biological activity.[5] The vinyl chloride functional group, in particular, is a versatile precursor for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the rapid elaboration of the molecular scaffold to build libraries of diverse compounds for screening.
Given these features, 2-Chloro-4-(4-fluorophenyl)-1-butene is best viewed as a high-value building block for the synthesis of novel therapeutic agents. Its structure suggests potential utility in developing inhibitors for enzyme classes where hydrophobic and halogen-bonding interactions are critical for potency.
Protocol for Safe Handling, Storage, and Disposal
Trustworthiness Through Safety: Adherence to rigorous safety protocols is non-negotiable. The following guidelines are based on the known hazards of analogous halogenated hydrocarbons and aromatic compounds. A substance-specific Safety Data Sheet (SDS) should always be consulted if available.
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Eye Protection: Chemical safety goggles or a face shield are mandatory.
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Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene).
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Skin Protection: A lab coat is required. Ensure full skin coverage.
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Respiratory Protection: All handling of the material should be conducted inside a certified chemical fume hood to avoid inhalation of vapors.
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Ventilation: Use only in a well-ventilated area, preferably a chemical fume hood.
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Incompatible Materials: Keep away from strong oxidizing agents and strong bases.
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Storage Conditions: Store in a tightly sealed container in a cool, dry, and dark place. A refrigerator (2-8°C) is recommended for long-term stability.
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Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
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Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.
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Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
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Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
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Dispose of this chemical and its container in accordance with all local, state, and federal regulations. It should be treated as hazardous chemical waste.
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